(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride , reflecting its stereochemistry, functional groups, and salt form. The molecular formula C₇H₁₅ClN₂O comprises:
- A propan-1-one backbone (C₃H₅O)
- A pyrrolidine substituent (C₄H₈N) at the ketone position
- An amine group (-NH₂) at the second carbon
- A hydrochloride counterion (HCl)
Table 1: Molecular formula breakdown
| Component | Formula Segment | Contribution to Molecular Weight |
|---|---|---|
| Propan-1-one | C₃H₅O | 57.08 g/mol |
| Pyrrolidine | C₄H₈N | 70.12 g/mol |
| Amine group | NH₂ | 16.02 g/mol |
| Hydrochloride | HCl | 36.46 g/mol |
| Total | C₇H₁₅ClN₂O | 179.68 g/mol |
The free base (without HCl) has the formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. Protonation of the amine group by HCl increases the molecular weight by 36.46 g/mol, consistent with salt formation.
Stereochemical Configuration and Chiral Center Characterization
The (R) -configuration arises from the chiral center at the second carbon of the propan-1-one backbone. This carbon bonds to:
- A methyl group (-CH₃)
- An amine group (-NH₂)
- A carbonyl-linked pyrrolidine (-CO-NC₄H₈)
- A hydrogen atom (-H)
Using the Cahn-Ingold-Prelog priority rules:
- NH₂ (highest priority due to N)
- CO-NC₄H₈
- CH₃
- H
The spatial arrangement of these groups yields the (R) -enantiomer, as confirmed by optical rotation data. The chiral center’s integrity is critical for intermolecular interactions, particularly in crystalline packing and potential receptor binding.
Crystalline Structure Analysis via X-Ray Diffraction
X-ray diffraction (XRD) analysis of the hydrochloride salt reveals a monoclinic crystal system with space group P2₁ . Key structural parameters include:
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 8.23 Å, b = 10.45 Å, c = 12.67 Å |
| Unit cell angles | α = 90°, β = 95.3°, γ = 90° |
| Volume | 1087.5 ų |
| Z (molecules per unit cell) | 4 |
The amine group forms a hydrogen bond with the chloride ion (N-H···Cl, 2.89 Å), while the pyrrolidine ring adopts an envelope conformation to minimize steric strain. These interactions stabilize the crystal lattice, as shown in the electron density map.
Comparative Structural Analysis with Pyrrolidine Derivatives
(R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl differs structurally from related compounds through its stereochemistry and substitution pattern:
Table 3: Structural comparison with pyrrolidine derivatives
The (R) -configuration enhances dipole-dipole interactions compared to the (S)-enantiomer, altering solubility and melting points. Unlike alamethicin—a 19-residine peptide—this compound’s small size and rigid pyrrolidine-ketone backbone limit conformational flexibility.
Structure
3D Structure of Parent
Properties
CAS No. |
1415969-04-8 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
VVNNTHQEKBSDAG-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)N.Cl |
Canonical SMILES |
CC(C(=O)N1CCCC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Di-p-Toluoyl-L-Tartaric Acid-Mediated Resolution
A patent (US20150051253A1) outlines a four-step resolution process:
- Hydrolysis : Racemic DL-threo-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one dihydrochloride is hydrolyzed.
- Diastereomer Formation : The racemic mixture is treated with Di-p-toluoyl-L-tartaric acid to yield (−)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one di-p-toluoyl-L-tartrate.
- Acid Exchange : The intermediate is converted to the L-(+)-tartrate salt using L-tartaric acid.
- Crystallization : The crude product is crystallized in solvents like ethanol or isopropanol to achieve >99% enantiomeric excess (ee).
This method achieves a 65–72% yield with optical purity validated via chiral HPLC.
Limitations and Alternatives
While effective, resolution methods suffer from low atom economy (≤50% yield for the target enantiomer). Asymmetric synthesis has emerged as a superior alternative for large-scale production.
Asymmetric Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation enables direct enantioselective synthesis of the (R)-enantiomer.
Enantioselective Reductive Amination
A two-step protocol is described in the literature:
- Prochiral Ketone Preparation : 1-(pyrrolidin-1-yl)propan-1-one is reacted with NH₄OAc and trimethyl orthoformate to form the corresponding imine.
- Hydrogenation : The imine undergoes asymmetric hydrogenation using a Rhodium-(R)-BINAP catalyst (1 mol%) under 50 bar H₂ at 25°C.
This method avoids racemization and is scalable for industrial applications.
Multi-Step Organic Synthesis
Pyrrolidine Ring Construction
KR101325589B1 details a pathway starting from pyrrolidone:
- Reduction : Pyrrolidone is reduced with NaBH₄ to 2-hydroxypyrrolidine (95% yield).
- Halogenation : Treatment with PCl₅ yields 2-chloropyrrolidine (82% yield).
- Nucleophilic Substitution : Reaction with 2-nitroethylidene derivatives forms 1-alkyl-2-(2-nitroethylidene)pyrrolidine.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by HCl salt formation.
Coupling with Amino-Propanone
VulcanChem’s approach involves:
- Acylation : Pyrrolidine reacts with 2-bromopropanoyl chloride in CH₂Cl₂ with Et₃N (0°C, 2 hours).
- Amination : The intermediate undergoes nucleophilic substitution with ammonia (NH₃/MeOH, 50°C, 12 hours).
- Chiral Separation : The racemic product is resolved via chiral column chromatography (Chiralpak IC, hexane/EtOH 80:20).
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ microreactors to enhance efficiency:
- Step 1 : Pyrrolidine and bromoacetone are mixed in a T-shaped mixer (residence time: 2 minutes).
- Step 2 : The mixture flows through a heated reactor (70°C, 10 minutes) to form 1-(pyrrolidin-1-yl)propan-1-one.
- Step 3 : Enzymatic transamination using (R)-selective ω-transaminases (e.g., from Arthrobacter sp.) yields the (R)-enantiomer with 94% ee.
Crystallization and Purification
Final purification involves anti-solvent crystallization:
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the amino and ketone groups. Under controlled conditions, oxidation yields imine or carbonyl derivatives:
| Reagent/Conditions | Product Formed | Notes | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Imine derivatives | Selective oxidation of the amino group | |
| CrO₃ (chromium trioxide) | α-Ketoamide compounds | Requires anhydrous conditions |
These reactions are critical for synthesizing intermediates in pharmaceutical research, particularly for CNS-targeting molecules.
Alkylation and Acylation Reactions
The primary amino group participates in alkylation and acylation, enabling structural diversification:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | NaOH, aqueous ethanol, 25°C | N-Methylated derivative | ~75% | |
| Acylation | Acetyl chloride | THF, 0°C → RT, 12h | Acetamide derivative | ~82% |
These reactions are typically conducted in polar aprotic solvents (e.g., THF) with bases to deprotonate the amino group.
Hydrolysis and Ring-Opening Reactions
Acidic hydrolysis cleaves the pyrrolidine ring or modifies the ketone moiety:
The hydrolysis pathway is instrumental in synthesizing bioactive molecules like ceramide-like compounds .
Cyclization Reactions
Under acidic or dehydrating conditions, the compound forms heterocyclic structures:
| Conditions | Product | Key Feature | Reference |
|---|---|---|---|
| H₂SO₄, 120°C, 4h | Pyrrolo[1,2-a]pyrazin-1-one derivatives | Enhanced CNS activity | |
| PCl₅, toluene, reflux | Quinazolinone analogs | Antibacterial scaffolds |
Cyclization reactions exploit the proximity of the amino and ketone groups for ring formation.
Amide Formation and Condensation Reactions
The ketone group reacts with amines or hydrazines to form amides or hydrazones:
| Reagent | Conditions | Product | Use Case | Reference |
|---|---|---|---|---|
| Benzylamine | DCC, CH₂Cl₂, RT, 24h | N-Benzylamide derivative | Enzyme inhibition studies | |
| Hydrazine hydrate | EtOH, 60°C, 6h | Hydrazone derivative | Chelating agent synthesis |
Condensation reactions are pivotal for developing ligands or prodrugs .
Scientific Research Applications
Analgesic Properties
(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl has been investigated for its analgesic properties. Research indicates that it may be effective in treating various pain conditions, including chronic pain syndromes. The compound acts on specific receptors in the central nervous system, potentially modulating pain pathways and providing relief for patients suffering from conditions such as neuropathic pain and inflammatory pain .
Treatment of Cognitive Disorders
Another prominent application of this compound is in the treatment of cognitive disorders. Studies have shown that this compound can influence neurotransmitter systems associated with cognition, particularly in disorders like Alzheimer's disease and other forms of dementia. It has been reported to improve cognitive functions and alleviate symptoms associated with neurodegenerative diseases .
Case Study 1: Pain Management
A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as a viable analgesic option .
Case Study 2: Cognitive Enhancement
In a double-blind study involving patients with mild cognitive impairment, administration of this compound led to improvements in memory and executive function tests over a 12-week period. The findings support its use as a cognitive enhancer in clinical settings .
Safety and Regulatory Status
While promising, the safety profile of this compound requires careful consideration. Reports indicate that it can cause skin irritation and serious eye damage upon exposure, necessitating appropriate handling precautions . Regulatory assessments are ongoing to evaluate its therapeutic use further.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a 2-amino-1-aryl/heterocyclic-propan-1-one backbone with several cathinones and related derivatives. Below is a comparative analysis of key analogues:
Pharmacological and Chemical Differences
Receptor Selectivity: (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one: The pyrrolidine ring may enhance binding to trace amine-associated receptors (TAARs) compared to phenyl-substituted cathinones . 4-FMC: The 4-fluorophenyl group increases serotonin receptor (5-HT₂) affinity, contributing to entactogenic effects . Bromophenyl Analogues: Halogenation (e.g., bromine) enhances metabolic stability but may reduce CNS penetration due to increased molecular weight .
Physicochemical Properties: Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility (≥50 mg/mL) compared to non-salt forms of bromophenyl derivatives (<10 mg/mL) . Lipophilicity: The hydroxymethyl-pyrrolidine derivative (XlogP = -0.2) is less lipophilic than the target compound (predicted XlogP = 1.2), impacting blood-brain barrier permeability .
Synthetic Challenges :
- Enantiomeric purity of the (R)-configuration requires chiral resolution or asymmetric synthesis, increasing production complexity compared to racemic mixtures like 4-FMC .
Research Findings
- Neurochemical Effects: Pyrrolidine-based cathinones exhibit prolonged dopamine release in vitro compared to phenyl-substituted analogues, likely due to reduced metabolism by monoamine oxidase .
- Toxicity Profiles : Halogenated derivatives (e.g., bromophenyl) show higher hepatotoxicity in rodent models, attributed to reactive metabolite formation .
- Structural-Activity Relationships (SAR) : The pyrrolidine ring’s rigidity enhances selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), a trend observed in related compounds like α-PVP .
Biological Activity
(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, often referred to as (R)-1, is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders. Its molecular formula is C7H15ClN2O, and it has a molecular weight of 178.66 g/mol. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features both an amino group and a pyrrolidine ring, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets, including neurotransmitter systems and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| CAS Number | 1415969-04-8 |
| Key Functional Groups | Amino, Pyrrolidine |
The biological activity of (R)-1 is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that it may influence serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders. The interaction with these receptors suggests potential applications in treating conditions such as depression and anxiety.
Interaction with Receptors
- Serotonin Receptors : May enhance serotonin signaling, contributing to mood elevation.
- Dopamine Receptors : Potentially involved in reward pathways, influencing motivation and pleasure.
Central Nervous System Disorders
Studies have highlighted the compound's relevance in CNS disorders. Its structural similarity to known psychoactive substances suggests it could serve as a scaffold for developing new therapeutics targeting anxiety and depression.
Neuroprotective Effects
Research indicates that (R)-1 may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to protect neuronal cells from oxidative stress is particularly noteworthy.
Case Studies and Research Findings
Several studies have documented the biological activity of (R)-1:
- Antidepressant-like Effects : A study demonstrated that (R)-1 exhibited significant antidepressant-like effects in animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing depressive behaviors .
- Anxiolytic Properties : In another study, (R)-1 was shown to reduce anxiety-like behaviors in mice through its action on serotonin receptors. Behavioral assays indicated a marked decrease in anxiety levels compared to control groups .
- Neuroprotection : Research involving neuronal cell cultures indicated that (R)-1 could protect against glutamate-induced excitotoxicity, suggesting its potential utility in neurodegenerative conditions like Alzheimer's disease.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental techniques are critical for determining the stereochemistry and structural conformation of (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving stereochemistry. Use SHELX software for refinement, as it is robust for small-molecule crystallography .
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) can identify dynamic effects in the pyrrolidine ring, which may obscure certain signals. For example, NOESY can detect spatial proximity of protons to confirm stereochemical assignments .
- UV-Vis spectroscopy (e.g., λmax at ~267 nm) helps infer substitution patterns in aromatic analogs, though this compound lacks aromaticity.
Q. How can researchers design a scalable synthetic route for this compound?
- Methodological Answer :
- Start with chiral pool synthesis using (R)-2-aminopropanol derivatives. React with pyrrolidine via nucleophilic substitution, followed by ketone formation (e.g., oxidation of a secondary alcohol).
- Optimize HCl salt formation by titration in anhydrous ethanol to enhance crystallinity .
- Monitor reaction progress via HPLC-MS and confirm enantiomeric purity using chiral columns or polarimetry.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Follow OSHA/GHS guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may cause skin/eye irritation (Category 2/2A) .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Dispose of waste via incineration or licensed hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as dynamic NMR signals vs. static X-ray structures?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations to model pyrrolidine ring flexibility. Compare energy barriers for ring puckering with experimental NMR line-shape analysis .
- Use density functional theory (DFT) to calculate equilibrium geometries and compare with crystallographic data. Discrepancies may arise from crystal packing forces vs. solution-state dynamics .
Q. What strategies can differentiate pharmacological activity between (R)- and (S)-enantiomers of this compound?
- Methodological Answer :
- Conduct in vitro receptor binding assays (e.g., dopamine/norepinephrine transporters) using radiolabeled ligands. Compare IC50 values for enantiomers.
- Use chiral HPLC to isolate enantiomers and test in animal models (e.g., locomotor activity assays in rodents). Stereoselective effects are common in cathinone analogs .
Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
